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Abstract

TP-0903, also known as dubermatinib, is an orally bioavailable small molecule inhibitor of the
receptor tyrosine kinase AXL.[1] Extensive preclinical research has demonstrated its potent
anti-tumor and anti-metastatic effects across a range of cancers, including pancreatic, non-
small cell lung, triple-negative breast, and ovarian cancers.[2][3][4][5] A core mechanism
underlying these effects is the ability of TP-0903 to reverse the epithelial-mesenchymal
transition (EMT), a cellular program critical for cancer cell dissemination, therapy resistance,
and immune evasion.[1][2][6] This technical guide provides a comprehensive overview of the
role of TP-0903 in modulating EMT, detailing its mechanism of action, effects on key signaling
pathways, and a summary of preclinical data. Detailed experimental protocols and
visualizations of the underlying molecular interactions are also presented to facilitate further
research and development.

Introduction to TP-0903 and Epithelial-Mesenchymal
Transition

Epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-
cell adhesion and apical-basal polarity, acquiring a mesenchymal phenotype with increased
migratory and invasive properties.[7] In cancer, the reactivation of this embryonic program is
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associated with metastasis, the acquisition of stem cell-like characteristics, and resistance to
various therapies.[7][8]

TP-0903 is a potent, ATP-competitive inhibitor that primarily targets AXL, a member of the
Tyro3, AXL, and Mer (TAM) family of receptor tyrosine kinases.[1][2] AXL is a key driver of EMT
and its overexpression is correlated with poor prognosis, metastasis, and drug resistance in
numerous cancers.[1][2][9] By inhibiting AXL, TP-0903 blocks downstream signaling pathways
that promote the mesenchymal state, leading to a phenotypic shift back towards a more
differentiated, epithelial state.[1][2] Beyond AXL, TP-0903 has been shown to inhibit other
kinases including all three members of the TAM family, as well as Aurora A, JAK2, ALK, ABL1,
and VEGFR2.[2]

Mechanism of Action: Reversal of EMT

TP-0903's primary mechanism in combating cancer progression is through the inhibition of
AXL, which in turn reverses the EMT program. This is evidenced by consistent changes in the
expression of key EMT markers across various cancer models.

Modulation of EMT Marker Expression

Treatment with TP-0903 leads to a reversal of the mesenchymal phenotype, characterized by:

o Upregulation of Epithelial Markers: A notable increase in E-cadherin expression is observed,
restoring cell-cell adhesion.

o Downregulation of Mesenchymal Markers: A concurrent decrease in the expression of
vimentin is seen.[2]

e Suppression of EMT-Inducing Transcription Factors: TP-0903 treatment leads to a reduction
in the expression of key transcription factors that drive EMT, including Snail and Slug.[2][5]

Impact on Signhaling Pathways

TP-0903 has been shown to impinge on critical signaling pathways that regulate EMT.

o AXL-TGFpB-Hippo Signaling Axis: In non-small cell lung cancer cells, TP-0903 attenuates
AXL phosphorylation and blunts the transcriptional responses to TGFB-Hippo signaling. It
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achieves this by disrupting the formation of transcriptional complexes involving SMAD2/3,
SMAD4, YAP1, and TAZ.[9]

e STAT3 Signaling: The JAK/STAT3 pathway is a known regulator of EMT.[8][10] While direct
inhibition of STAT3 by TP-0903 is not its primary mechanism, its inhibition of upstream

kinases like JAK2 can indirectly affect STAT3 signaling, contributing to the reversal of EMT.

[2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of TP-0903 from various

preclinical studies.

Cell Line Cancer Type IC50 (nM) Reference
Pancreatic Ductal

BMF-A3 , 110 [2]
Adenocarcinoma

OVTOKO Ovarian Cancer 33 [5]

OVMANA Ovarian Cancer 840 [5]
Acute Myeloid

OCI-AML3 Leukemia (NRAS 37 [11]
mutant)
Acute Myeloid

MV4-11 (R248W) Leukemia (TP53 12-32 [12]
mutant)
Acute Myeloid

HL-60 Leukemia (TP53 12-32 [12]
mutant)
Acute Myeloid

Kasumi-1 Leukemia (TP53 12-32 [12]
mutant)
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Table 2: In Vivo Efficacy of TP-0903 in a Pancreatic
Cancer Model

Median Survival Tumor Weight
Treatment Group . Reference
(days) Reduction
Vehicle 72 N/A [2]
TP-0903 78 Significant [2]
TP-0903 +
Gemcitabine + anti- Further extended Most significant [2]
PD1

Experimental Protocols
Cell Viability (MTS) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TP-0903 on cancer
cell lines.

Materials:

Cancer cell lines (e.g., BMF-A3)

Complete growth medium

TP-0903

MTS reagent (Promega)

96-well plates

Plate reader

Procedure:

o Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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o Prepare serial dilutions of TP-0903 in complete growth medium. A common starting
concentration is 40 uM with 4-fold dilutions.

* Remove the existing medium from the cells and add the TP-0903 dilutions. Include a vehicle
control (e.g., DMSO).

 Incubate the plate for a specified period (e.g., 72 hours).

e Add MTS reagent to each well according to the manufacturer's instructions.
 Incubate for 1-4 hours until a color change is observed.

o Measure the absorbance at 490 nm using a plate reader.

» Calculate the relative cell viability and determine the IC50 value using appropriate software.

[2]

Colony Formation Assay

Objective: To assess the long-term effect of TP-0903 on the proliferative capacity of single
cells.

Materials:

e Cancer cell lines (e.g., BMF-A3)
o Complete growth medium

e TP-0903

o 6-well plates

e 10% formalin

e Crystal violet stain

Procedure:

o Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.
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Allow cells to attach overnight.

Treat the cells with varying concentrations of TP-0903 (e.g., 100 nM, 250 nM, 500 nM, 5 uM)
or vehicle control.

Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium
every 2-3 days.

When colonies are visible, wash the wells with PBS.
Fix the colonies with 10% formalin for 15 minutes.
Stain the colonies with crystal violet for 20 minutes.
Wash the wells with water and allow them to air dry.

Count the number of colonies in each well.[2]

Western Blotting for EMT Markers

Objective: To analyze the protein expression levels of epithelial and mesenchymal markers

following TP-0903 treatment.

Materials:

Cancer cell lines

TP-0903

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

Transfer apparatus

PVDF or nitrocellulose membranes
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» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies against E-cadherin, vimentin, Snail, Slug, and a loading control (e.g., B-
actin or GAPDH)

o HRP-conjugated secondary antibodies
o Chemiluminescent substrate
e Imaging system

Procedure:

Treat cells with TP-0903 at desired concentrations for a specified time (e.g., 48 hours).

o Lyse the cells and quantify the protein concentration.

o Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

o Separate the proteins by electrophoresis and transfer them to a membrane.

e Block the membrane to prevent non-specific antibody binding.

e Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
e Wash the membrane again and apply the chemiluminescent substrate.

o Capture the signal using an imaging system and analyze the band intensities.[13]

Visualizations of Signaling Pathways and Workflows
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Caption: TP-0903 inhibits AXL, blocking downstream pathways promoting EMT.
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Functional & Molecular Assays Data Analysis & Interpretation
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Caption: Workflow for assessing TP-0903's effect on EMT in vitro.

Conclusion and Future Directions

TP-0903 has emerged as a promising therapeutic agent that targets a fundamental mechanism
of cancer progression and therapy resistance — the epithelial-mesenchymal transition. Its ability
to inhibit AXL and other key kinases leads to a reversal of the mesenchymal phenotype,
sensitizing cancer cells to other therapies and reducing their metastatic potential. The data
summarized in this guide highlight the potent anti-tumor activity of TP-0903 in a variety of
preclinical models.

Ongoing and future research will continue to elucidate the full spectrum of TP-0903's activity,
both as a monotherapy and in combination with chemotherapy, targeted therapy, and
immunotherapy.[2] Clinical trials are currently underway to evaluate the safety and efficacy of
TP-0903 in patients with advanced solid tumors and hematological malignancies.[14][15] The
insights gained from these studies will be crucial in defining the clinical utility of this novel AXL
inhibitor in the treatment of cancer.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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